molecular formula C14H16N2O4 B14537648 3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one CAS No. 62104-02-3

3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B14537648
CAS No.: 62104-02-3
M. Wt: 276.29 g/mol
InChI Key: JBPVQIWHIQLTMV-UHFFFAOYSA-N
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Description

3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one typically involves multiple steps. One common method involves the reaction of 2-aminophenol with chloroacetic acid to form 2-(chloromethyl)benzoxazole. This intermediate is then reacted with morpholine to introduce the morpholine ring, followed by oxidation to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)-3-oxopropanenitrile
  • 3-(Morpholin-4-yl)-3-oxopropanethioamide
  • 3-({4-[(1E)-3-morpholin-4-yl-3-oxoprop-1-en-1-yl]-2,3-bis(trifluoromethyl)phenyl}sulfanyl)aniline

Uniqueness

Compared to similar compounds, 3-[3-(Morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one is unique due to its specific structure, which combines a benzoxazole ring with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62104-02-3

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

3-(3-morpholin-4-yl-2-oxopropyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H16N2O4/c17-11(9-15-5-7-19-8-6-15)10-16-12-3-1-2-4-13(12)20-14(16)18/h1-4H,5-10H2

InChI Key

JBPVQIWHIQLTMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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